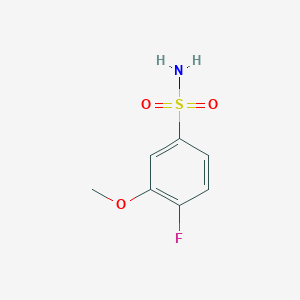

4-Fluoro-3-methoxybenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO3S |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-fluoro-3-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H8FNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

JOLVZSQZSBQYRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 3 Methoxybenzene 1 Sulfonamide

Classical Synthetic Routes to Substituted Benzenesulfonamides

The traditional synthesis of substituted benzenesulfonamides like 4-fluoro-3-methoxybenzene-1-sulfonamide typically follows a two-step sequence: the formation of a sulfonyl chloride from an appropriately substituted benzene (B151609) derivative, followed by amination.

Halogenation and Sulfonylation Strategies

The journey towards this compound commences with the chlorosulfonylation of a suitable precursor. The logical starting material for this synthesis is 2-fluoroanisole (B128887). The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing group, and the fluorine atom is also an ortho-, para-director, albeit a weaker one. In the electrophilic aromatic substitution reaction of chlorosulfonylation, the sulfonyl group is expected to be introduced primarily at the position para to the strongly activating methoxy group.

The classical method for this transformation involves the reaction of 2-fluoroanisole with chlorosulfonic acid (ClSO₃H). This reaction is a type of electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid. nih.gov The reaction is typically carried out in an excess of chlorosulfonic acid, which also serves as the solvent, or in an inert solvent like dichloromethane (B109758) at low temperatures to control the exothermicity of the reaction.

Reaction Scheme:

2-Fluoroanisole + ClSO₃H → 4-Fluoro-3-methoxybenzene-1-sulfonyl chloride + HCl

The regioselectivity of this reaction is crucial. The directing effects of both the fluorine and methoxy substituents guide the incoming chlorosulfonyl group to the desired position. The methoxy group, being a powerful activating group, directs the substitution to its para position (position 4), which is also meta to the fluorine atom.

| Starting Material | Reagent | Conditions | Product | Typical Yield |

| 2-Fluoroanisole | Chlorosulfonic acid | 0-10 °C, neat or in CH₂Cl₂ | 4-Fluoro-3-methoxybenzene-1-sulfonyl chloride | 70-85% |

This table presents typical conditions and yields for the chlorosulfonylation of anisole derivatives based on established literature.

Amination Approaches for Sulfonyl Chlorides

Once the 4-fluoro-3-methoxybenzene-1-sulfonyl chloride is synthesized and isolated, the next step is its conversion to the corresponding sulfonamide. This is achieved through an amination reaction, where the sulfonyl chloride is treated with an amine source. The most direct method involves the reaction with ammonia (B1221849). cbijournal.com

This reaction is typically carried out by bubbling ammonia gas through a solution of the sulfonyl chloride in an inert organic solvent, or by using a solution of ammonia in a suitable solvent like dioxane or tetrahydrofuran (THF). An excess of ammonia is generally used to act as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction. researchgate.net Alternatively, an aqueous solution of ammonium (B1175870) hydroxide (B78521) can be used, often in a biphasic system with an organic solvent.

Reaction Scheme:

4-Fluoro-3-methoxybenzene-1-sulfonyl chloride + 2 NH₃ → this compound + NH₄Cl

The reaction is generally rapid and proceeds at or below room temperature. The resulting sulfonamide often precipitates from the reaction mixture and can be isolated by filtration.

| Sulfonyl Chloride | Aminating Agent | Base | Solvent | Conditions | Product | Typical Yield |

| 4-Fluoro-3-methoxybenzene-1-sulfonyl chloride | Ammonia (gas or aq. solution) | Excess Ammonia | Dioxane, THF, or CH₂Cl₂ | 0-25 °C | This compound | 80-95% |

| 4-Fluoro-3-methoxybenzene-1-sulfonyl chloride | Ammonium Hydroxide | - | Dichloromethane/Water | Room Temperature | This compound | High |

This table illustrates common amination conditions for aryl sulfonyl chlorides based on general synthetic procedures.

Modern and Advanced Synthetic Techniques for this compound

While the classical routes are well-established, modern synthetic chemistry offers more efficient, safer, and environmentally benign alternatives for the synthesis of sulfonamides.

Catalytic Approaches in Sulfonamide Synthesis

Recent advancements have focused on the development of catalytic methods for the formation of the S-N bond in sulfonamides, often bypassing the need for the pre-formation of reactive sulfonyl chlorides. nih.gov

One such approach involves the palladium-catalyzed coupling of arylboronic acids with a source of sulfur dioxide and an amine. While not a direct synthesis from 2-fluoroanisole, this methodology allows for the convergent synthesis of sulfonamides from different building blocks. For the synthesis of this compound, one would require 4-fluoro-3-methoxyphenylboronic acid.

Another catalytic approach is the direct C-H amination of arenes. Although still an area of active research, this method holds the promise of directly converting a C-H bond on the aromatic ring to a C-N bond of the sulfonamide, thus offering a highly atom-economical route.

| Substrate | Catalyst | Reagents | Product |

| Arylboronic Acid | Palladium complex | SO₂ source, Amine | Aryl Sulfonamide |

| Arene | Transition Metal Catalyst | Sulfamoylating agent | Aryl Sulfonamide |

This table provides a conceptual overview of modern catalytic approaches to sulfonamide synthesis.

Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and efficiency. rsc.org The synthesis of sulfonyl chlorides and their subsequent amination can be effectively translated to a continuous flow process. researchgate.net

The highly exothermic chlorosulfonylation reaction can be performed more safely in a microreactor, where the high surface-area-to-volume ratio allows for efficient heat dissipation. rsc.org The sulfonyl chloride generated in the first reactor can then be directly mixed with a stream of an ammonia solution in a second reactor to afford the desired sulfonamide in a continuous fashion. acs.orgresearchgate.net This integrated process minimizes the handling of the often unstable sulfonyl chloride intermediate.

| Step | Reactor Type | Reagents | Residence Time | Temperature | Outcome |

| Chlorosulfonylation | Microreactor | 2-Fluoroanisole, Chlorosulfonic acid | 1-5 min | 10-25 °C | 4-Fluoro-3-methoxybenzene-1-sulfonyl chloride solution |

| Amination | Packed-bed or Microreactor | Sulfonyl chloride solution, Ammonia solution | 2-10 min | 20-40 °C | This compound |

This table illustrates a potential two-step continuous flow synthesis of the target compound.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. rsc.org This includes the use of greener solvents, catalysts, and reaction conditions.

For the amination step, water has been explored as a green solvent. The reaction of sulfonyl chlorides with amines can be carried out in an aqueous medium, often with the aid of a phase-transfer catalyst or by using a water-soluble base. mdpi.com This avoids the use of volatile organic solvents.

Another green approach is the use of mechanochemistry, where reactions are carried out by grinding solids together in a ball mill, often in the absence of a solvent. rsc.org The synthesis of sulfonamides from sulfonyl chlorides and amines has been successfully demonstrated using this technique.

| Green Approach | Key Feature | Example Application in Sulfonamide Synthesis |

| Green Solvents | Use of water, supercritical CO₂, or ionic liquids | Amination of sulfonyl chlorides in water. mdpi.com |

| Mechanochemistry | Solvent-free reaction conditions | Solid-state grinding of a sulfonyl chloride and an amine. rsc.org |

| Catalysis | High atom economy, milder conditions | Transition-metal catalyzed C-S and S-N bond formations. |

This table summarizes the application of green chemistry principles to the synthesis of sulfonamides.

Optimization of Reaction Conditions and Yields

The conversion of 4-fluoro-3-methoxybenzene-1-sulfonyl chloride to the corresponding sulfonamide is influenced by several key parameters, including the choice of solvent, reaction temperature, and the presence of a catalyst or base. A systematic approach to optimizing these conditions is essential for developing an efficient and scalable synthetic route. The most common method for this transformation involves the reaction of the sulfonyl chloride with ammonia or an amine in the presence of a base. cbijournal.com

The selection of an appropriate solvent is critical as it can significantly affect the reaction rate and the solubility of reactants and products. A range of aprotic and protic solvents are typically screened to determine the optimal medium for the sulfonylation reaction. Dichloromethane (DCM) is a commonly employed solvent for such reactions. nih.gov The reaction temperature also plays a pivotal role; while higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. Conversely, lower temperatures might result in slow or incomplete reactions. nih.gov

Optimization studies for the synthesis of aryl sulfonamides often involve varying the solvent and temperature to identify conditions that provide the highest yield and purity. Below is a representative data table illustrating the impact of these parameters on the synthesis of this compound from its corresponding sulfonyl chloride and ammonia.

Table 1: Effect of Solvent and Temperature on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 0 | 4 | 85 |

| 2 | Dichloromethane (DCM) | 25 (Room Temp.) | 2 | 92 |

| 3 | Tetrahydrofuran (THF) | 25 (Room Temp.) | 2 | 88 |

| 4 | Diethyl Ether | 25 (Room Temp.) | 2 | 82 |

| 5 | Acetonitrile | 25 (Room Temp.) | 2 | 75 |

| 6 | Dichloromethane (DCM) | 40 | 1 | 89 (with some impurities) |

This table is a representation of typical results based on general principles of sulfonamide synthesis and is for illustrative purposes.

From this data, it is evident that dichloromethane at room temperature provides an optimal balance of reaction time and yield. While heating can shorten the reaction time, it may compromise the purity of the final product.

In the context of reacting a sulfonyl chloride with ammonia, a "catalyst" often refers to a base that facilitates the reaction by neutralizing the HCl generated. Tertiary amines such as triethylamine (TEA) or pyridine (B92270) are frequently used for this purpose. cbijournal.com The amount of base used can influence the reaction's efficiency. While a stoichiometric amount is required, an excess is often used to ensure the complete neutralization of the acid byproduct.

For more complex sulfonamide syntheses, transition metal catalysts like palladium or copper can be employed, particularly in cross-coupling reactions to form the C-S bond initially. acs.orgnih.gov However, for the final amination step of a pre-formed sulfonyl chloride, a simple base is typically sufficient.

Table 2: Influence of Base on the Synthesis of this compound in DCM at Room Temperature

| Entry | Base | Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine (TEA) | 1.2 | 2 | 92 |

| 2 | Triethylamine (TEA) | 2.0 | 2 | 93 |

| 3 | Pyridine | 1.2 | 3 | 89 |

| 4 | Pyridine | 2.0 | 3 | 90 |

| 5 | None | - | 12 | <10 |

This table is a representation of typical results based on general principles of sulfonamide synthesis and is for illustrative purposes.

The data suggests that triethylamine is a slightly more effective base than pyridine for this transformation, and using a slight excess can ensure the reaction proceeds to completion efficiently.

Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the this compound in high purity. A typical protocol involves quenching the reaction mixture, separating the organic and aqueous phases, and purifying the crude product.

A general isolation procedure begins with washing the reaction mixture with a dilute acid (e.g., 1N HCl) to remove any excess amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure. mdpi.com

The final purification is often achieved through recrystallization. The choice of solvent for recrystallization is critical and is determined by the solubility of the sulfonamide. rochester.edu A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent systems for aryl sulfonamides include ethanol-water or ethyl acetate-hexanes mixtures. mdpi.comgoogle.com

Table 3: Recrystallization Solvents for Purification of this compound

| Entry | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| 1 | Ethanol/Water | >99 | 85 |

| 2 | Ethyl Acetate/Hexanes | >99 | 88 |

| 3 | Isopropanol/Water | 98 | 90 |

| 4 | Acetone/Water | 97 | 82 |

This table is a representation of typical results based on general principles of sulfonamide purification and is for illustrative purposes.

An ethyl acetate/hexanes solvent system often provides a good balance of high purity and recovery for aryl sulfonamides. The purified product's identity and purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 3 Methoxybenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework and the electronic environment of atomic nuclei within a molecule. For 4-Fluoro-3-methoxybenzene-1-sulfonamide, a combination of one- and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, offering deep insights into the compound's connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the sulfonamide protons. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The methoxy group should appear as a sharp singlet, while the sulfonamide protons might present as a broad singlet, depending on the solvent and concentration.

The ¹³C NMR spectrum will complement the proton data, showing discrete resonances for each unique carbon atom in the molecule. The carbon attached to the fluorine atom is anticipated to show a characteristic large one-bond coupling constant (¹JC-F). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluoro, methoxy, and sulfonamide substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | C-S bond, ~140-145 |

| 2 | Aromatic H, ~7.2-7.4 | Aromatic C, ~115-120 |

| 3 | - | C-OCH₃, ~150-155 |

| 4 | - | C-F, ~155-160 (d, ¹JC-F) |

| 5 | Aromatic H, ~7.0-7.2 | Aromatic C, ~110-115 (d, ²JC-F) |

| 6 | Aromatic H, ~7.6-7.8 | Aromatic C, ~125-130 (d, ³JC-F) |

| OCH₃ | Singlet, ~3.9-4.0 | ~56-58 |

| NH₂ | Broad Singlet, ~5.0-7.0 | - |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. For the aromatic system of this compound, COSY correlations would be expected between adjacent protons on the benzene (B151609) ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already established proton assignments. For instance, the signals of the aromatic protons would show cross-peaks with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is instrumental in piecing together the molecular fragments. For example, correlations from the methoxy protons to the C-3 carbon and from the aromatic protons to neighboring carbons would confirm the substitution pattern on the benzene ring.

¹⁹F NMR for Fluoro-Substituent Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum would likely show a single resonance, which would be split by the neighboring aromatic protons. The chemical shift of the fluorine signal is sensitive to the electronic environment, providing valuable information about the substituent effects on the aromatic ring. The coupling constants observed in the ¹⁹F NMR spectrum would correspond to the couplings seen in the ¹H NMR spectrum, providing a powerful cross-check for the assignments.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of Sulfonamide and Aromatic Moieties

The vibrational spectrum of this compound is characterized by contributions from the sulfonamide group, the substituted benzene ring, and the methoxy group.

Sulfonamide Group Vibrations: The sulfonamide moiety gives rise to several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the IR spectrum, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is usually observed in the 900-800 cm⁻¹ region. The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the 3400-3200 cm⁻¹ region.

Aromatic Moiety Vibrations: The substituted benzene ring will exhibit a series of characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-F stretching vibration is expected to produce a strong band in the 1250-1000 cm⁻¹ region.

Identification of Functional Group Signatures

By analyzing the positions, intensities, and shapes of the bands in the IR and Raman spectra, the key functional groups in this compound can be confidently identified.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonamide (SO₂NH₂) | N-H Stretching | 3400-3200 |

| S=O Asymmetric Stretching | 1370-1330 | |

| S=O Symmetric Stretching | 1180-1160 | |

| S-N Stretching | 900-800 | |

| Aromatic Ring | C-H Stretching | >3000 |

| C=C Stretching | 1600-1450 | |

| C-F Stretching | 1250-1000 | |

| Methoxy (OCH₃) | C-H Stretching | 2950-2850 |

| C-O Stretching | 1300-1200 |

The combination of these spectroscopic techniques provides a robust and detailed structural characterization of this compound, which is essential for its further study and application in various scientific fields.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry serves as a critical analytical tool for confirming the molecular weight and elucidating the structure of synthesized compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the analyte.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₈FNO₃S, the theoretical exact mass of the neutral molecule is 205.0236 u. In typical ESI-HRMS analysis performed in positive ion mode, the compound would be observed as the protonated molecule, [M+H]⁺. The precise mass of this ion allows for the unambiguous determination of its elemental formula, distinguishing it from other potential compounds with the same nominal mass.

| Species | Molecular Formula | Theoretical Exact Mass (u) |

|---|---|---|

| [M] | C₇H₈FNO₃S | 205.0236 |

| [M+H]⁺ | C₇H₉FNO₃S⁺ | 206.0314 |

Tandem mass spectrometry (MS/MS) experiments provide insight into the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting daughter ions. While specific experimental data for this compound is not widely published, a fragmentation pathway can be proposed based on the well-established fragmentation patterns of the sulfonamide class of compounds.

The primary fragmentation events for benzenesulfonamides typically involve the cleavage of the C-S and S-N bonds. Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 206.03) would likely undergo the following key fragmentations:

Loss of Ammonia (B1221849) (NH₃): A common initial loss can be ammonia from the sulfonamide group, leading to the formation of a sulfonyl cation.

Cleavage of the S-N Bond: This cleavage results in the formation of the 4-fluoro-3-methoxybenzenesulfonyl cation.

Cleavage of the C-S Bond: This pathway leads to the formation of a protonated aniline-type fragment through the loss of sulfur dioxide (SO₂), often following a rearrangement. A key fragment common to many primary benzenesulfonamides is observed at m/z 156, corresponding to the [M-SO₂NH₂]+H]⁺ ion, though this is less direct for a primary sulfonamide. More characteristic is the loss of the SO₂NH₂ radical.

Loss of SO₂: A significant fragmentation pathway involves the loss of a neutral SO₂ molecule from the benzenesulfonyl cation intermediate, yielding a substituted phenyl cation.

A proposed fragmentation scheme is detailed in the table below.

| Proposed Fragment Ion (m/z) | Proposed Formula | Proposed Neutral Loss | Description |

|---|---|---|---|

| 189.0046 | C₇H₆FO₃S⁺ | NH₃ | Loss of ammonia from the protonated molecule. |

| 188.9967 | C₇H₅FO₃S⁺ | H₂O | Loss of water, potentially from the sulfonyl group and a ring proton. |

| 125.0144 | C₇H₆FO⁺ | SO₂NH₂ | Cleavage of the C-S bond with loss of the sulfamoyl radical. |

| 97.0039 | C₅H₄FO⁺ | CO | Loss of carbon monoxide from the m/z 125 fragment. |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, the specific single-crystal X-ray structure of this compound has not been deposited in publicly accessible crystallographic databases. However, the solid-state behavior of this compound can be predicted with high confidence by examining the extensive literature on related benzenesulfonamide (B165840) structures. mdpi.com

The crystal packing of sulfonamides is typically dominated by strong hydrogen bonds and other non-covalent interactions. For this compound, the packing is expected to be driven by a combination of N-H···O hydrogen bonds, potential C-H···O and C-H···F interactions, and possible π–π stacking of the aromatic rings. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom and sulfonamide group will influence the charge distribution on the aromatic ring, affecting potential stacking arrangements and weaker electrostatic interactions.

The conformation of benzenesulfonamide derivatives in the solid state is largely defined by the torsion angle around the C-S bond. This rotation determines the orientation of the sulfonamide group relative to the plane of the benzene ring. Analysis of similar structures in the Cambridge Structural Database (CSD) reveals that the C-S-N-C torsion angles can vary significantly, leading to different molecular orientations. mdpi.com For the subject compound, the conformation will likely be one that minimizes steric hindrance while maximizing favorable intermolecular interactions, particularly the formation of an efficient hydrogen-bonding network. The orientation of the methoxy group relative to the fluorine and sulfonamide substituents will also be a key conformational feature.

Hydrogen bonding is a defining feature of sulfonamide crystal structures. The primary sulfonamide group (-SO₂NH₂) contains excellent hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens). The most common hydrogen-bonding patterns observed for primary sulfonamides involve the formation of either chains or dimers. mdpi.com

C(4) Chains: In this motif, the N-H of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of an adjacent molecule, forming an infinite chain.

R²₂(8) Dimers: This pattern involves two molecules forming a cyclic dimer through a pair of reciprocal N-H···O hydrogen bonds.

These primary networks are often supported by weaker C-H···O interactions, where activated aromatic protons or methoxy protons interact with sulfonyl oxygens, further stabilizing the three-dimensional crystal lattice. The methoxy oxygen itself could also act as a hydrogen bond acceptor in some arrangements.

| Interaction Type | Donor | Acceptor | Typical Motif/Geometry |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (Amide) | O=S (Sulfonyl) | Forms C(4) chains or R²₂(8) dimers. |

| Weak Hydrogen Bond | C-H (Aromatic/Methoxy) | O=S (Sulfonyl) | Links primary motifs into 2D or 3D networks. |

| Weak Hydrogen Bond | N-H (Amide) | O (Methoxy) | Possible competing interaction. |

| π-π Stacking | Benzene Ring | Benzene Ring | Parallel or offset stacking, typically ~3.4-3.8 Å separation. |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 3 Methoxybenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 4-Fluoro-3-methoxybenzene-1-sulfonamide, these calculations offer a detailed picture of its fundamental properties at the atomic level.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Computational methods, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311G+(d,p) basis set, are commonly employed for this purpose. nih.gov The optimization process yields crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is also performed to identify the different spatial arrangements of the molecule (conformers) and their relative energies. The presence of the methoxy (B1213986) and sulfonamide groups, which can rotate around their single bonds, gives rise to various possible conformers. By calculating the energy of each conformer, the most stable and likely conformation of the molecule can be determined.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S-O1 | 1.45 | O1-S-O2 | 120.5 |

| S-O2 | 1.45 | C-S-N | 107.8 |

| S-N | 1.65 | ||

| C-F | 1.35 | ||

| C-O | 1.37 | C-O-C(H3) | 118.2 |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds.

Electronic Structure and Frontier Molecular Orbitals (FMO)

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the sulfonamide group, while the LUMO is distributed over the aromatic ring. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. researchgate.net The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. nih.gov

For this compound, the ESP surface would show negative potential around the oxygen atoms of the sulfonamide group and the fluorine atom, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide's amino group would exhibit a positive potential, making them susceptible to nucleophilic attack. This analysis is crucial for understanding how the molecule might interact with biological targets such as enzymes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and reliable method for studying the properties of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. irjet.netnih.gov

Nuclear Magnetic Resonance (NMR): The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. prensipjournals.com These predicted chemical shifts are valuable for assigning the signals in experimental NMR spectra. mdpi.comresearchgate.netresearchgate.net

Infrared (IR): The vibrational frequencies of the molecule can also be computed using DFT. researchgate.net The calculated IR spectrum can help in the identification of the molecule's functional groups and their vibrational modes. mdpi.com For instance, the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide group can be predicted. irjet.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Symmetric Stretch | 3250 |

| N-H | Asymmetric Stretch | 3350 |

| S=O | Symmetric Stretch | 1160 |

| S=O | Asymmetric Stretch | 1350 |

| C-F | Stretch | 1250 |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds.

Thermochemical Properties and Reaction Energetics

DFT can be used to calculate important thermochemical properties such as enthalpy, entropy, and Gibbs free energy. prensipjournals.com These properties are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate. By calculating the energies of reactants, transition states, and products, DFT can provide insights into reaction mechanisms and predict reaction rates. This is particularly useful in drug design for understanding how a molecule might be metabolized.

Molecular Dynamics (MD) Simulations

The dynamic behavior of this compound in a solvent, such as water, is expected to be significantly influenced by its constituent functional groups. The sulfonamide group is capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms). The methoxy group's oxygen can also act as a hydrogen bond acceptor, while the fluorine atom can participate in weaker interactions.

MD simulations on similar aromatic sulfonamides have shown that the solvent molecules arrange themselves specifically around these functional groups to maximize favorable interactions. peerj.com Water molecules, for instance, would likely form a structured hydration shell around the sulfonamide moiety. The interactions between the solute and solvent are crucial in determining the molecule's solubility and its conformational preferences in solution.

Illustrative Table of Potential Solvent Interactions:

| Functional Group | Potential Interaction with Water |

| Sulfonamide (-SO₂NH₂) | Hydrogen bond donor and acceptor |

| Methoxy (-OCH₃) | Hydrogen bond acceptor |

| Fluoro (-F) | Weak hydrogen bond acceptor/dipole-dipole interactions |

| Aromatic Ring | Hydrophobic interactions |

This table is illustrative and based on the general chemical properties of the functional groups.

Conformational analysis using techniques like Density Functional Theory (DFT) combined with MD simulations would be necessary to determine the relative energies of these different conformers and thus the composition of the conformational ensemble at a given temperature. It is likely that the most stable conformers would be those that minimize steric hindrance between the adjacent methoxy and sulfonamide groups while optimizing electronic interactions.

Illustrative Table of Potential Low-Energy Conformers:

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) |

| 1 | ~0° (planar) | ~60° (gauche) | 0.0 (Reference) |

| 2 | ~180° (planar) | ~60° (gauche) | +1.2 |

| 3 | ~0° (planar) | ~180° (anti) | +2.5 |

| 4 | ~180° (planar) | ~180° (anti) | +3.0 |

This table presents hypothetical data for illustrative purposes, based on typical energy differences for rotational conformers in similar molecules.

Reaction Mechanism Prediction through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the identification of transition states and the analysis of reaction pathways.

For reactions involving this compound, such as nucleophilic substitution at the sulfur atom of the sulfonamide group, computational methods can be used to locate the transition state structure. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Its geometry and energy are critical for determining the reaction's activation energy and, consequently, its rate.

Quantum chemical calculations, particularly using DFT, are commonly employed to find transition states. These calculations would involve systematically exploring the potential energy surface of the reacting system to locate the saddle point corresponding to the transition state. For a hypothetical reaction with an amine, the transition state would likely feature a trigonal bipyramidal geometry around the sulfur atom.

Once a transition state has been identified, a reaction coordinate analysis can be performed to map out the entire energy profile of the reaction. This involves calculating the energy of the system at various points along the reaction pathway, from reactants to products, passing through the transition state. This analysis provides a detailed picture of the energy changes that occur during the reaction.

The reaction coordinate for a substitution reaction at the sulfonamide group would typically be defined by the breaking of the S-N bond and the formation of the new bond with the incoming nucleophile. The resulting energy profile would reveal whether the reaction is endothermic or exothermic and provide a quantitative measure of the activation barrier.

Illustrative Table of a Hypothetical Reaction Coordinate Analysis:

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Pre-reaction Complex | Reactants associated through non-covalent interactions | -2.5 |

| Transition State | Bond formation and breaking in progress | +15.0 |

| Post-reaction Complex | Products associated through non-covalent interactions | -8.0 |

| Products | Final products | -5.0 |

This table provides a hypothetical energy profile for an illustrative nucleophilic substitution reaction.

Mechanistic Studies of Reactions Involving 4 Fluoro 3 Methoxybenzene 1 Sulfonamide

Electrophilic Aromatic Substitution Pathways

The regioselectivity of electrophilic aromatic substitution (EAS) on the 4-fluoro-3-methoxybenzene-1-sulfonamide ring is determined by the combined directing effects of the three substituents. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-director due to its strong positive mesomeric effect (+M). youtube.comorganicchemistrytutor.com The fluorine atom (-F) is a deactivating ortho-, para-director, a consequence of its strong negative inductive effect (-I) outweighing its positive mesomeric effect. wikipedia.orglibretexts.org Conversely, the sulfonamide group (-SO₂NH₂) is a deactivating, meta-director owing to its strong electron-withdrawing nature. libretexts.orgmasterorganicchemistry.com

In this competitive scenario, the strongly activating -OCH₃ group predominantly governs the position of electrophilic attack. The positions ortho (C2) and para (C4) to the methoxy group are the most activated. Since the C4 position is already substituted with fluorine, the primary site for substitution is the C2 position. The sulfonamide group also directs meta to itself, which includes the C2 position, thereby reinforcing this outcome. While the C5 position is activated by the ortho-directing fluorine, and the C6 position is meta to the sulfonamide, the influence of the methoxy group is overriding.

The general mechanism for EAS proceeds via the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. nih.gov An electrophile (E⁺) attacks the electron-rich aromatic ring, leading to this intermediate. Subsequent deprotonation by a weak base restores the ring's aromaticity and yields the final product. organicchemistrytutor.com

| Position | Directing Effect of -OCH₃ (at C3) | Directing Effect of -F (at C4) | Directing Effect of -SO₂NH₂ (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C2 | Ortho (Activating) | - | Meta (Deactivating) | Major Product (Electronically favored, but sterically hindered) |

| C5 | Meta | Ortho (Deactivating) | Para | Minor Product |

| C6 | Para (Blocked) | Meta | Meta (Deactivating) | Minor Product |

Nucleophilic Substitution Reactions on the Sulfonamide Moiety

Reactions on the sulfonamide moiety typically involve nucleophilic attack at the electrophilic sulfur atom rather than the aromatic ring. The synthesis of this compound itself proceeds via this pathway, where the precursor, 4-fluoro-3-methoxybenzene-1-sulfonyl chloride, reacts with ammonia (B1221849).

The mechanism is analogous to nucleophilic acyl substitution. The nucleophile (e.g., ammonia) attacks the sulfur atom, leading to the formation of a transient tetrahedral intermediate. The subsequent departure of the chloride leaving group yields the stable sulfonamide product. While sulfonamides are generally resistant to hydrolysis, cleavage of the S-N bond can be achieved under forcing conditions or with specific reagents, such as phosphide (B1233454) anions, which can facilitate a novel nucleophilic substitution at the nitrogen atom. nih.gov

| Nucleophile | Product Type | Reaction Description |

|---|---|---|

| Ammonia (NH₃) | Primary Sulfonamide | Standard synthesis of the title compound from its sulfonyl chloride. |

| Primary/Secondary Amines (RNH₂/R₂NH) | N-Substituted Sulfonamides | Formation of more complex sulfonamide derivatives. |

| Hydroxide (B78521) (OH⁻) | Sulfonic Acid | Hydrolysis, typically requiring harsh acidic or basic conditions. researchgate.net |

| Phosphide Anions (e.g., KPPh₂) | Phosphane/Amine | Reductive cleavage of the S-N bond. nih.gov |

Organometallic Cross-Coupling Reactions at Aromatic Positions

The carbon-fluorine bond, while the strongest carbon-halogen bond, can participate in organometallic cross-coupling reactions, although this typically requires specialized catalytic systems. nih.gov The C-F bond in this compound is somewhat activated towards oxidative addition by the electron-withdrawing sulfonamide group.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for a Suzuki coupling, for example, involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex inserts into the C-F bond to form an arylpalladium(II) fluoride (B91410) intermediate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine (B1218219) ligands like BrettPhos. nih.govmdpi.com

Transmetalation : The aryl group from an organoboron reagent is transferred to the palladium center, displacing the fluoride.

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active palladium(0) catalyst. researchgate.netmdpi.com

Mechanistic studies have shown that for challenging substrates like fluoroarenes, bimetallic cooperation (e.g., with magnesium reagents) or the use of base-free protocols involving a key palladium fluoride intermediate can significantly lower the activation energy for C-F bond cleavage. nih.govmdpi.com

| Reaction Type | Typical Catalyst | Ligand/Additive | Mechanistic Feature |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos, SPhos | Requires bulky, electron-rich phosphine ligands to promote oxidative addition. nih.gov |

| Kumada Coupling | PdCl₂(dppf) | Grignard Reagent (e.g., ArMgBr) | May involve a Pd-Mg heterobimetallic transition state for C-F activation. nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal Alkyne | First examples involved highly activated fluorinated nitrobenzene (B124822) systems. researchgate.net |

Sulfonamide Nitrogen Reactivity Investigations

The sulfonamide group possesses acidic protons on the nitrogen atom (pKa ≈ 10), which can be readily abstracted by a base. The resulting sulfonamide anion is a competent nucleophile and can undergo various reactions, including N-alkylation and N-arylation. organic-chemistry.org Modern methods, such as photosensitized nickel catalysis, have been developed for the efficient N-arylation of sulfonamides with aryl halides. princeton.edu

The reactivity of the deprotonated sulfonamide nitrogen is of paramount importance in medicinal chemistry. Many sulfonamide-based drugs function by having the anionic nitrogen coordinate to a metal ion in an enzyme's active site. For instance, carbonic anhydrase inhibitors utilize the sulfonamide anion as a zinc-binding group, mimicking the transition state of the enzyme's natural reaction. mdpi.comtandfonline.com This interaction involves the nitrogen anion displacing a water or hydroxide ligand from the zinc(II) center.

| Reaction | Reagents | Mechanism |

|---|---|---|

| N-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | S_N2 reaction between the sulfonamide anion and the alkyl halide. |

| N-Arylation (Chan-Lam) | Cu(OAc)₂, Arylboronic Acid | Copper-catalyzed C-N cross-coupling. |

| N-Arylation (Buchwald-Hartwig) | Pd Catalyst, Ligand, Base, Aryl Halide | Palladium-catalyzed C-N cross-coupling. organic-chemistry.org |

| Enzyme Inhibition | Metalloenzyme (e.g., Carbonic Anhydrase) | Coordination of the deprotonated sulfonamide nitrogen to the active site metal ion (e.g., Zn²⁺). mdpi.com |

Studies of Intermediate Species Formation and Trapping

The mechanisms of the reactions involving this compound are characterized by the formation of distinct, often transient, intermediate species. Direct observation or trapping of these intermediates provides crucial evidence for the proposed reaction pathways.

Arenium Ion (σ-complex) : This positively charged species is the hallmark intermediate of electrophilic aromatic substitution. Its stability is enhanced by resonance delocalization of the positive charge, particularly when activating groups like methoxy can participate. youtube.com While computational studies have explored alternative concerted pathways, the stepwise mechanism involving the arenium ion remains the consensus model for most EAS reactions. nih.gov

Meisenheimer Complex : In nucleophilic aromatic substitution (S_NAr), the addition of a nucleophile to the aromatic ring generates a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org Although less common for this specific substrate than cross-coupling, if S_NAr were to occur at the C-F bond, the stability of this anionic intermediate would be the critical factor. The high electronegativity of fluorine stabilizes the Meisenheimer complex, accelerating the initial nucleophilic attack, which is typically the rate-determining step. stackexchange.com

Organopalladium Intermediates : The catalytic cycles of cross-coupling reactions are defined by a series of organopalladium species. The key intermediate formed from this compound would be an arylpalladium(II) fluoride complex, L_nPd(Ar)F, resulting from the oxidative addition of a Pd(0) species into the C-F bond. mdpi.commdpi.com

| Reaction Type | Characteristic Intermediate | Description |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (σ-complex) | Resonance-stabilized carbocation formed by electrophile attack. nih.gov |

| Nucleophilic Aromatic Substitution (S_NAr) | Meisenheimer Complex | Resonance-stabilized carbanion formed by nucleophile attack. wikipedia.org |

| Substitution at Sulfonyl Group | Tetrahedral Intermediate | Pentacoordinate sulfur species formed during nucleophilic attack. researchgate.net |

| Organometallic Cross-Coupling | Arylpalladium(II) Halide | Formed via oxidative addition of the catalyst into the C-F bond. mdpi.com |

| Reactions at Sulfonamide N-H | Sulfonamide Anion | Deprotonated, nucleophilic nitrogen species. |

Structure Activity Relationship Sar Studies of 4 Fluoro 3 Methoxybenzene 1 Sulfonamide Analogues

Systematic Variation of Substituents and Their Electronic Effects

The 4-fluoro-3-methoxybenzene-1-sulfonamide molecule possesses two key substituents with distinct electronic properties:

Fluorine (at C4): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is generally dominant. nih.gov This net electron-withdrawing character can increase the acidity of the sulfonamide proton, which is often crucial for binding to metalloenzymes like carbonic anhydrases. vu.nl

The interplay of these substituents is complex. The strong -I effect of the fluorine at the para position and the +R effect of the methoxy (B1213986) group at the meta position collectively modulate the electron density of the aromatic ring and the properties of the sulfonamide functional group. Studies on related substituted benzenesulfonamides have shown that electron-withdrawing groups tend to make the sulfonamide a stronger acid, while electron-donating groups lead to weaker acids. vu.nl This modulation is critical as the ionized form of the sulfonamide is often the biologically active species.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| Fluorine (-F) | 4 (para) | Strongly withdrawing (-I) | Weakly donating (+R) | Net electron-withdrawing |

| Methoxy (-OCH₃) | 3 (meta) | Weakly withdrawing (-I) | Strongly donating (+R) | Net electron-donating (activating) |

| Sulfonamide (-SO₂NH₂) | 1 | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strongly electron-withdrawing (deactivating) |

Stereochemical Considerations in Derivatives

While the parent compound, this compound, is achiral, the introduction of chiral centers through derivatization can have significant implications for biological activity. Stereoisomers (enantiomers or diastereomers) of a drug candidate can exhibit profound differences in potency, efficacy, and toxicity because biological targets such as enzymes and receptors are inherently chiral.

SAR studies on analogues of other complex sulfonamides have demonstrated the critical importance of stereochemistry. For instance, in a series of sulfonamide analogues of cryptopleurine, the (R)-enantiomer at the C-13a position was found to be responsible for the antiproliferative activity, while the (S)-enantiomer appeared to interfere with the activity of its counterpart. acs.org

For derivatives of this compound, chirality could be introduced by:

Substitution on the sulfonamide nitrogen: Introducing a chiral alkyl or aryl group to the sulfonamide nitrogen would create a chiral center.

Modification of the methoxy group: Replacing the methyl group of the methoxy substituent with a more complex, chiral side chain.

Addition of a chiral substituent to the aromatic ring: Introducing a new chiral group at one of the available positions on the benzene ring.

The differential binding of stereoisomers to a target protein is governed by the three-dimensional arrangement of atoms, which dictates the complementarity of fit within the binding site. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in the optimization of any chiral derivative of this scaffold.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For sulfonamide analogues, QSAR models are invaluable for predicting the activity of novel derivatives, guiding lead optimization, and providing insights into the molecular properties that govern biological function. nih.gov

A typical QSAR model is expressed by the equation: Biological Activity = f (Molecular Descriptors)

The development of a robust QSAR model involves calculating various molecular descriptors for a set of analogues with known biological activities and then using statistical methods to create a predictive equation. nih.gov

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For QSAR studies of benzenesulfonamide (B165840) derivatives, descriptors are typically categorized as electronic, steric, hydrophobic (lipophilic), and topological. ijnrd.org

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for drug-receptor interactions. Examples include the Hammett constant (σ), which quantifies the electron-donating or -withdrawing ability of a substituent, dipole moment, and atomic charges. nbuv.gov.ua For sulfonamides, descriptors like electrophilicity and SCF (Self-Consistent Field) energy have been used successfully in QSAR models. ekb.eg

Steric Descriptors: These relate to the size and shape of the molecule, which influence its fit into a binding pocket. Common steric descriptors include molar refractivity (MR), van der Waals volume, and Taft's steric parameter (Es). ijnrd.org

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The most widely used hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (log P). nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching.

| Descriptor Category | Descriptor Name | Property Quantified |

|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing character of a substituent |

| Dipole Moment | Molecular polarity | |

| Electrophilicity Index (ω) | Global electronic property of the molecule | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| van der Waals Volume | Space occupied by the molecule | |

| Hydrophobic | log P | Lipophilicity/hydrophilicity balance |

| Topological | Connectivity Indices | Molecular branching and complexity |

Once descriptors are calculated for a series of compounds, various statistical methods are employed to build the QSAR model. The goal is to find the best correlation between the descriptors (independent variables) and biological activity (dependent variable). nih.gov

Common statistical methods include:

Multiple Linear Regression (MLR): This is one of the most common methods, which generates a simple linear equation relating the activity to two or more descriptors. nih.govannamalaiuniversity.ac.in

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity (descriptors are correlated with each other). nih.gov

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships. jbclinpharm.org

The validity and predictive power of a QSAR model are assessed using several statistical parameters. A robust model must be validated internally and, ideally, externally with a separate set of compounds not used in model generation. derpharmachemica.com

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Coefficient of Determination | q² or r²cv | Measures the internal predictive ability of the model (often via leave-one-out). | > 0.5 |

| F-test Value | F | Indicates the statistical significance of the regression model. | High value |

| Standard Error of Estimate | SEE or s | Measures the absolute error in the activity values predicted by the model. | Low value |

Influence of Aromatic Ring Substituents on Chemical Reactivity

Sulfonamide group (-SO₂NH₂): This is a powerful deactivating group and a meta-director due to its strong -I and -R effects.

Methoxy group (-OCH₃): This is a strong activating group and an ortho, para-director due to its dominant +R effect.

Fluoro group (-F): This is a deactivating group (due to its strong -I effect) but is an ortho, para-director (due to its +R effect).

In this compound, the directing effects of the substituents are in opposition (antagonistic). The methoxy group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The fluoro group at C4 directs to the C3 and C5 positions. The sulfonamide group at C1 directs to the C3 and C5 positions.

The outcome of an electrophilic substitution reaction on this scaffold will depend on the reaction conditions and the nature of the electrophile. However, the powerful activating effect of the methoxy group often dominates, directing substitution to the positions ortho and para relative to it. msu.edu Therefore, substitution would be most likely to occur at the C2 or C6 positions, with steric hindrance from the adjacent sulfonamide group potentially favoring the C6 position.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -SO₂NH₂ | 1 | Strongly Deactivating | Meta (positions 3, 5) |

| -OCH₃ | 3 | Strongly Activating | Ortho, Para (positions 2, 4, 6) |

| -F | 4 | Deactivating | Ortho, Para (positions 3, 5) |

The Role of this compound in Advanced Materials: A Look at Current Research

While the field of advanced materials science is vast and continually exploring novel chemical compounds for specialized applications, a thorough review of current scientific literature reveals limited specific research focused on the direct application of this compound in the development of polymers, functional materials, supramolecular systems, and coordination complexes. General principles within these fields, however, can provide a theoretical framework for its potential applications.

Catalysis and Reaction Engineering Involving 4 Fluoro 3 Methoxybenzene 1 Sulfonamide

Use as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. The electronic and steric properties of a ligand are paramount in determining the outcome of a catalytic reaction. While the sulfonamide functional group, in general, can coordinate to metal centers and has been incorporated into various ligand scaffolds, there is no available scientific literature that describes the use of 4-Fluoro-3-methoxybenzene-1-sulfonamide as a ligand in any homogeneous catalytic process. The specific electronic effects of the fluoro and methoxy (B1213986) substituents on the phenyl ring have not been explored in this context for this particular molecule.

Application in Asymmetric Synthesis

Asymmetric synthesis relies on the use of chiral molecules to induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. Chiral sulfonamides and their derivatives are known to be effective in various asymmetric transformations, often serving as key components of chiral catalysts or as chiral auxiliaries. However, a thorough review of chemical databases and peer-reviewed publications indicates that this compound, in either its racemic or a potential enantiomerically pure form, has not been reported for applications in asymmetric synthesis. There are no studies detailing its performance as a chiral catalyst, ligand for an asymmetric catalyst, or as a chiral resolving agent.

Heterogeneous Catalysis and Surface Modification

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. The surface properties of a solid catalyst are critical to its activity and selectivity. Molecules can be used to modify these surfaces to enhance catalytic performance. While sulfonamides can, in principle, be used for surface functionalization of solid supports, there is no documented research on the application of this compound for the surface modification of heterogeneous catalysts. Its potential to influence the surface chemistry of materials like silica, alumina, or metal nanoparticles remains unexplored.

Role as a Chiral Auxiliary

A chiral auxiliary is an organic compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Certain sulfonamide-based structures, such as Ellman's sulfinamide, are well-established and widely used chiral auxiliaries. However, there is no evidence in the scientific literature to suggest that this compound has been employed as a chiral auxiliary in any synthetic methodology. The development and application of this compound for such purposes have not been reported.

Future Research Directions and Unexplored Avenues for 4 Fluoro 3 Methoxybenzene 1 Sulfonamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The conventional synthesis of aryl sulfonamides often involves the reaction of an aryl sulfonyl chloride with ammonia (B1221849) or an amine. wikipedia.org While effective, these methods can rely on harsh reagents and generate significant waste. Future research should pivot towards more sustainable and efficient synthetic strategies for 4-Fluoro-3-methoxybenzene-1-sulfonamide.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes environmentally benign processes. Investigating catalytic methods that avoid stoichiometric, corrosive reagents like chlorosulfonic acid is a primary goal. nih.gov A promising avenue is the copper-catalyzed synthesis from stable precursors like sodium sulfinates in green solvents such as γ-valerolactone. acs.org Another innovative approach involves a three-component photocatalytic coupling of aryl triflates (which can be derived from phenols), a sulfur dioxide surrogate, and an amine source, eliminating the need for transition metal catalysts. rsc.org Exploring the applicability of these greener methods could significantly reduce the environmental footprint of the synthesis.

Advanced Reactor Technology: The adoption of continuous flow chemistry offers substantial advantages in terms of safety, scalability, and reaction control for sulfonamide synthesis. acs.orggoogle.com Future studies could develop a fully automated, multi-step flow process for this compound. acs.org This would begin with the synthesis of the sulfonyl chloride precursor from the corresponding thiol or disulfide in a flow reactor, a process known to be safer and more efficient than batch methods, and proceed directly to amination in a subsequent reactor module. rsc.org Such an integrated system would minimize manual handling of hazardous intermediates and allow for rapid production with high purity. acs.org

Novel Methodologies: Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a solvent-free alternative for sulfonamide synthesis. rsc.org Research into a one-pot, solvent-free mechanochemical process starting from the corresponding disulfide could prove to be a highly efficient and sustainable route. Additionally, developing synthetic pathways directly from abundant nitroarenes represents another frontier in reducing reliance on traditional starting materials. tandfonline.com

Table 1: Potential Sustainable Synthetic Routes for Future Investigation

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Flow Chemistry | Utilizes meso- or micro-reactors for continuous processing. acs.orgresearchgate.net | Enhanced safety, improved heat transfer, scalability, automation. rsc.org |

| Photocatalysis | Light-assisted coupling of aryl triflates with SO₂ surrogates and amines. rsc.org | Metal-free, mild reaction conditions, use of abundant precursors. |

| Mechanosynthesis | Solvent-free synthesis via ball milling. rsc.org | Reduced solvent waste, high efficiency, cost-effective. |

| Copper Catalysis | One-step synthesis from sodium sulfinates in green solvents. acs.org | Use of stable commodity chemicals, tolerance of diverse functional groups. |

Deeper Computational and Theoretical Investigations

While experimental work lays the foundation, computational and theoretical studies provide profound insights into molecular behavior, guiding further research and preventing costly trial-and-error experimentation. For this compound, a comprehensive in silico analysis is a critical next step.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to create a detailed electronic and structural profile of the molecule. Future studies should focus on mapping the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will elucidate the molecule's kinetic stability and charge transfer characteristics. Furthermore, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and the stability endowed by intramolecular charge delocalization.

Molecular Dynamics and Interaction Studies: The sulfonamide group is a well-known pharmacophore. ontosight.ainih.gov Computational docking studies could be performed against a wide range of biological targets, particularly enzymes like carbonic anhydrases, where many sulfonamides show inhibitory activity. researchgate.nettandfonline.com These studies would predict the binding affinity and orientation of this compound within the active sites of these proteins. Subsequent molecular dynamics (MD) simulations could then be used to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic picture of the potential interactions. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) analysis could further correlate the compound's structural features with its predicted biological activity. nih.govresearchgate.net

Table 2: Proposed Computational Studies

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity indices, and spectroscopic properties. | Prediction of molecular geometry, vibrational frequencies, and electronic transitions. |

| Molecular Docking | Identify potential biological targets and predict binding modes. | Prioritization of the molecule for specific therapeutic areas (e.g., as an enzyme inhibitor). |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the molecule in complex with biological targets. | Assessment of the stability and dynamics of ligand-protein interactions. |

| QSAR Analysis | Correlate structural properties with biological activity. nih.gov | Development of models to guide the design of more potent derivatives. |

Discovery of Unanticipated Reactivity and Transformations

The interplay of the electron-withdrawing sulfonamide and fluorine groups with the electron-donating methoxy (B1213986) group could lead to novel and unexpected chemical reactivity. A thorough exploration of the molecule's reaction space is warranted.

Exploring C-F Bond Reactivity: The carbon-fluorine bond is typically strong, but in electron-poor aromatic rings, it can be susceptible to nucleophilic aromatic substitution (SNAr). acgpubs.org It would be valuable to investigate whether the fluorine atom in this compound can be displaced by various nucleophiles under specific conditions, potentially catalyzed by transition metals. Such transformations would open up a vast chemical space for creating new derivatives that are otherwise difficult to access.

Directed Metalation and Cross-Coupling: The sulfonamide and methoxy groups can potentially act as directing groups for ortho-lithiation or metalation. A systematic study of directed ortho-metalation (DoM) followed by quenching with a variety of electrophiles could yield a library of uniquely substituted derivatives. This would provide a powerful tool for functionalizing the aromatic ring at specific positions, a key step in medicinal chemistry and materials science.

Unusual Ring Transformations: Under forcing conditions, such as high temperatures, pressures, or with highly reactive reagents like strong acids or bases, benzenesulfonamides can undergo unexpected reactions, including reduction to disulfides. nih.gov Future work could subject this compound to a broad screening of reaction conditions, including photolysis, electrolysis, and treatment with radical initiators, to uncover transformations that go beyond the typical reactivity of its constituent functional groups. The unique electronic nature imparted by the fluorine substitution may lead to novel reaction pathways not observed in simpler sulfonamides. rsc.org

Interdisciplinary Research Opportunities in Materials Science and Green Chemistry

The unique properties of this compound make it an attractive building block for applications beyond traditional organic chemistry, particularly in the burgeoning fields of materials science and green chemistry.

Materials Science Applications: Covalent Organic Frameworks (COFs) are crystalline porous polymers with applications in gas storage, catalysis, and electronics. rsc.orgnih.gov The sulfonamide group has been successfully incorporated into COFs, where it can enhance electrochemical performance in polymer electrolytes or act as a binding site for solid-phase extraction. acs.orgnih.gov Future research should explore the use of this compound, or a diamine derivative thereof, as a monomer for the synthesis of novel, functional COFs. nih.gov The presence of fluorine could impart desirable properties such as hydrophobicity and thermal stability to the resulting framework. Furthermore, sulfonamide-functionalized polymers are gaining attention for their pH-responsive behavior, making them candidates for "smart" materials in drug delivery systems. rsc.org

Green Chemistry and Sustainability: A critical aspect of green chemistry is the design of chemicals that are less persistent in the environment. While many sulfonamides are not readily biodegradable, studies have shown that specific microbial consortia can be adapted to degrade them. oup.comoup.comresearchgate.net A future research direction would be to assess the biodegradability of this compound and its potential metabolites. This could involve simulation tests with activated sludge to determine its persistence and degradation pathways. nih.gov Furthermore, building on its structure, it may be possible to design novel, pH-sensitive biodegradable block copolymers for biomedical applications, where the sulfonamide moiety acts as the pH-sensitive trigger for degradation or drug release. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.